molecular formula C6H4Cl2N2O B3051049 2-chloro-6-methylpyrimidine-4-carbonyl chloride CAS No. 306960-81-6

2-chloro-6-methylpyrimidine-4-carbonyl chloride

Cat. No.: B3051049
CAS No.: 306960-81-6
M. Wt: 191.01 g/mol
InChI Key: NVIQIDGSHAKRLP-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyrimidine-4-carbonyl chloride is a chemical compound with the molecular formula C7H5Cl2NO It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-methylpyrimidine-4-carbonyl chloride typically involves the chlorination of 6-methylpyrimidine-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylpyrimidine-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Hydrolysis: The compound can be hydrolyzed to yield 2-chloro-6-methylpyrimidine-4-carboxylic acid.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Hydrolysis: The hydrolysis reaction is usually performed in the presence of water or aqueous base (e.g., sodium hydroxide) under reflux conditions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Carboxylic Acid: Formed by hydrolysis.

Scientific Research Applications

2-Chloro-6-methylpyrimidine-4-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicinal Chemistry: The compound is employed in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in the synthesis of biologically active molecules for studying their effects on cellular processes.

    Industrial Applications: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-methylpyrimidine-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. The molecular targets and pathways involved vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylpyridine-4-carbonyl chloride: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    2,4-Dichloropyrimidine-5-carbonyl chloride: Contains additional chlorine atoms and a different substitution pattern on the pyrimidine ring.

    2-Chloropyridine-3-carbonyl chloride: Another pyridine derivative with a different substitution pattern.

Uniqueness

2-Chloro-6-methylpyrimidine-4-carbonyl chloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-6-methylpyrimidine-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c1-3-2-4(5(7)11)10-6(8)9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIQIDGSHAKRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443979
Record name 2-CHLORO-6-METHYL-4-PYRIMIDINECARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306960-81-6
Record name 2-Chloro-6-methyl-4-pyrimidinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306960-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-CHLORO-6-METHYL-4-PYRIMIDINECARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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